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Compound of Interest

Compound Name:
2-(3-Chlorophenoxy)-N-

ethylethanamine

Cat. No.: B1416270 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

compound 2-(3-Chlorophenoxy)-N-ethylethanamine. Due to a lack of publicly available

experimental spectra for this specific molecule, this document leverages established

spectroscopic principles and data from analogous structures to present a comprehensive set of

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Furthermore, detailed experimental protocols for the acquisition of such data are provided

to guide researchers in their analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(3-Chlorophenoxy)-N-
ethylethanamine. These predictions are based on the analysis of its structural components: a

3-chlorophenoxy group, an ethyl group, and a secondary amine linkage.

Table 1: Predicted ¹H NMR Data
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Protons
Chemical Shift
(ppm)

Multiplicity Integration Notes

Ar-H 6.8 - 7.3 m 4H

Protons on the

chlorophenyl

ring.

O-CH₂ ~4.0 t 2H

Methylene

protons adjacent

to the ether

oxygen.

N-CH₂ (ethoxy) ~2.9 t 2H

Methylene

protons adjacent

to the nitrogen.

N-CH₂ (ethyl) ~2.7 q 2H

Methylene

protons of the N-

ethyl group.

NH 1.0 - 3.0 br s 1H

Amine proton;

chemical shift is

concentration

and solvent

dependent.

CH₃ ~1.1 t 3H

Methyl protons of

the N-ethyl

group.

Table 2: Predicted ¹³C NMR Data
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Carbon Chemical Shift (ppm) Notes

Ar-C (C-O) ~158
Carbon attached to the ether

oxygen.

Ar-C (C-Cl) ~135 Carbon attached to chlorine.

Ar-C 115 - 130 Other aromatic carbons.

O-CH₂ ~68
Methylene carbon adjacent to

the ether oxygen.

N-CH₂ (ethoxy) ~49
Methylene carbon adjacent to

the nitrogen.

N-CH₂ (ethyl) ~47
Methylene carbon of the N-

ethyl group.

CH₃ ~15
Methyl carbon of the N-ethyl

group.

Table 3: Predicted IR Spectroscopy Data

Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch 3300 - 3500 Weak-Medium, Sharp
Characteristic of

secondary amines.[1]

C-H Stretch

(Aromatic)
3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Medium-Strong

C=C Stretch

(Aromatic)
1400 - 1600 Medium

C-O Stretch (Aryl

Ether)
1200 - 1250 Strong

C-N Stretch 1000 - 1250 Medium

C-Cl Stretch 600 - 800 Strong
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Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes

201/203 [M]⁺

Molecular ion peak, showing a

~3:1 ratio due to ³⁵Cl and ³⁷Cl

isotopes.

157/159 [M - C₂H₄N]⁺
Loss of the ethylaminoethylene

group.

128/130 [ClC₆H₄O]⁺ Chlorophenoxy cation.

72 [C₄H₁₀N]⁺ N-ethylethanamine fragment.

58 [C₃H₈N]⁺ Alpha-cleavage product.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2-(3-Chlorophenoxy)-N-ethylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2][3][4][5]

The choice of solvent is critical; CDCl₃ is a common starting point for many organic

molecules. For compounds with exchangeable protons like amines, DMSO-d₆ can be

useful for observing the N-H signal.[2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Spectral Width: 0-220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard.

Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying gentle pressure with

the built-in clamp. This method requires minimal sample preparation.

Sample Preparation (Liquid Film):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Sample Preparation (KBr Pellet - for solids):

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate

mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or clean ATR crystal) should

be collected before running the sample spectrum.
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Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often

employed. Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or methanol) and inject it into the GC.

Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization

(ESI) or other soft ionization techniques.

Ionization Method (Electron Ionization - EI for GC-MS):

Ionization Energy: 70 eV (standard for library matching).[6]

This is a "hard" ionization technique that causes extensive fragmentation, providing a

detailed fingerprint of the molecule.[6]

Ionization Method (Electrospray Ionization - ESI for LC-MS or direct infusion):

This is a "soft" ionization technique that typically produces the protonated molecule

[M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.

Mass Analyzer Parameters:

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).
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Scan Rate: Typically 1-2 scans per second.

Data Processing:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of the M+2 peak in a ~3:1

ratio is characteristic of a compound containing one chlorine atom.

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Major fragmentation pathways for amines often involve alpha-cleavage.[7][8]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel

compound like 2-(3-Chlorophenoxy)-N-ethylethanamine.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

Purification (e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra Interpretation
(Chemical Shifts, Coupling, Integration)

IR Spectrum Interpretation
(Functional Group Identification)

Mass Spectrum Interpretation
(Molecular Ion, Fragmentation)

Structure Confirmation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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